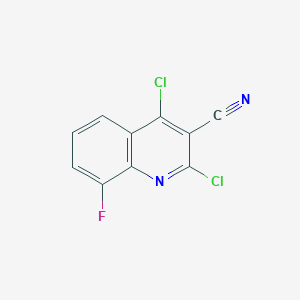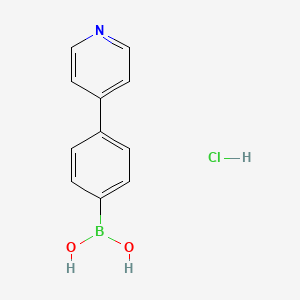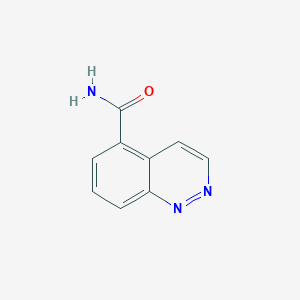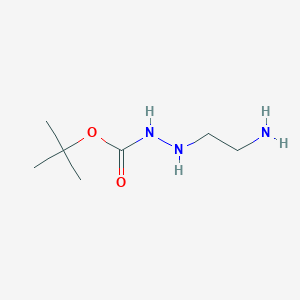
N'-(2-aminoethyl)(tert-butoxy)carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H17N3O2 and a molecular weight of 175.2288 g/mol . This compound is known for its unique structure, which includes an aminoethyl group and a tert-butoxy group attached to a carbohydrazide backbone. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-aminoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
科学的研究の応用
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N’-(2-aminoethyl)(tert-butoxy)carbohydrazide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
N’-(2-aminoethyl)carbohydrazide: Lacks the tert-butoxy group, resulting in different reactivity and solubility properties.
tert-Butyl carbazate: Contains the tert-butoxy group but lacks the aminoethyl group, leading to different applications and reactivity.
2-Aminoethylamine: A simpler compound with only the aminoethyl group, used in different contexts compared to N’-(2-aminoethyl)(tert-butoxy)carbohydrazide.
Uniqueness
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the aminoethyl and tert-butoxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C7H17N3O2 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
tert-butyl N-(2-aminoethylamino)carbamate |
InChI |
InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)10-9-5-4-8/h9H,4-5,8H2,1-3H3,(H,10,11) |
InChIキー |
UCFYORXJEKNKHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


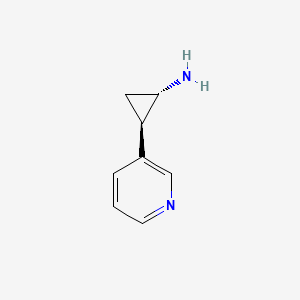
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
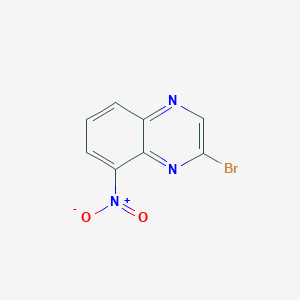
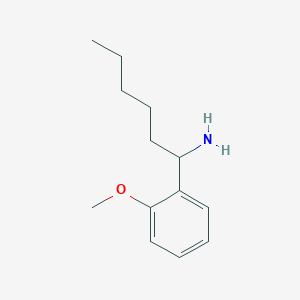
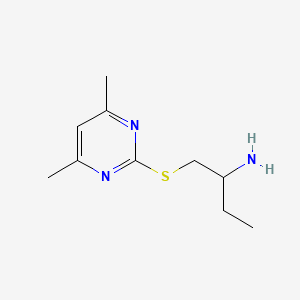
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

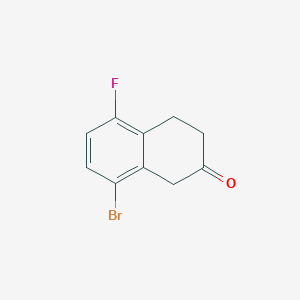
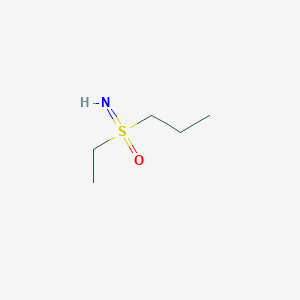
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
